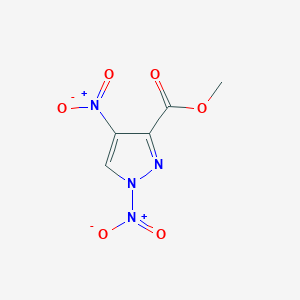

methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

Description

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative characterized by two nitro groups at the 1- and 4-positions of the pyrazole ring and a methyl ester group at the 3-position. Pyrazole derivatives are well-studied for their diverse applications, including pharmaceuticals, agrochemicals, and energetic materials. Its synthesis likely involves nitration and esterification steps, common in pyrazole chemistry .

Properties

CAS No. |

1002535-20-7 |

|---|---|

Molecular Formula |

C5H4N4O6 |

Molecular Weight |

216.11 g/mol |

IUPAC Name |

methyl 1,4-dinitropyrazole-3-carboxylate |

InChI |

InChI=1S/C5H4N4O6/c1-15-5(10)4-3(8(11)12)2-7(6-4)9(13)14/h2H,1H3 |

InChI Key |

LZRLURANKDSXQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The synthesis of substituted pyrazoles, including nitro-substituted derivatives, typically starts with the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method, first reported by Knorr in the late 19th century, remains a fundamental approach for constructing the pyrazole ring with various substitutions.

- Cyclocondensation of β-diketones with hydrazines yields polysubstituted pyrazoles.

- Regioselectivity is influenced by the choice of solvents and catalysts, with aprotic dipolar solvents (e.g., DMF, NMP) and acid additives enhancing yields and selectivity.

- Nano-ZnO catalysis and ionic liquid media have been reported to improve the efficiency and environmental profile of these reactions.

Introduction of Nitro Groups

The selective nitration of pyrazole rings is challenging due to the ring's sensitivity and the possibility of multiple nitration sites. Common strategies include:

- Direct nitration using nitrating agents under controlled conditions to achieve substitution at desired positions.

- Use of pre-nitrated hydrazine derivatives or diketones to incorporate nitro groups during ring formation.

- Stepwise nitration, starting from mono-nitro pyrazole derivatives, followed by further nitration to obtain dinitro compounds.

Specific Preparation Methods for Methyl 1,4-Dinitro-1H-Pyrazole-3-Carboxylate

Starting Materials and Key Intermediates

A typical synthetic route involves:

- Preparation of methyl 4-nitro-1H-pyrazole-3-carboxylate as a key intermediate.

- Subsequent methylation and nitration steps to introduce the nitro groups at the 1 and 4 positions.

- Use of methyl iodide and potassium carbonate in acetone for methylation at the nitrogen atom.

- Catalytic hydrogenation and nitration steps to achieve the dinitro substitution pattern.

Representative Synthetic Procedure

Alternative Synthetic Routes

- Use of cyanomethylenetributylphosphorane and toluene under microwave irradiation has been reported for related pyrazole derivatives, offering moderate yields (31%) for intermediate formation.

- Regioselective condensation reactions involving α-benzotriazolylenones and methylhydrazines have been used to access tetrasubstituted pyrazoles, which could be adapted for nitro substitution.

Analytical Characterization and Purification

- Purification is commonly achieved by silica gel column chromatography using hexane-ethyl acetate gradients.

- Characterization of intermediates and final products is performed by ^1H NMR spectroscopy, showing characteristic singlets for methyl ester and methyl groups, and aromatic proton signals.

- Mass spectrometry confirms molecular weights corresponding to the expected dinitro pyrazole carboxylates.

Summary Table of Key Preparation Steps

| Compound | Reaction | Conditions | Yield | Purification | Characterization |

|---|---|---|---|---|---|

| Methyl 4-nitro-1H-pyrazole-3-carboxylate | Starting material or prepared via cyclocondensation | Variable | - | - | NMR, MS |

| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | Methylation with methyl iodide, K2CO3 in acetone | 44% | Silica gel chromatography | ^1H NMR δ 3.99, 4.01, 8.13 ppm | |

| Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | Hydrogenation with 10% Pd/C in MeOH under H2 | 95-100% | Filtration, evaporation | ^1H NMR δ 3.86, 3.92, 6.91 ppm; MS m/z 156.1 | |

| This compound | Controlled nitration (details scarce) | Variable | Chromatography | NMR, MS |

Research Perspectives and Challenges

- The nitration step to achieve the 1,4-dinitro substitution on the pyrazole ring remains the most challenging due to regioselectivity and potential ring decomposition.

- Optimization of nitration conditions using milder nitrating agents or stepwise introduction of nitro groups may improve yields and purity.

- Advances in catalytic and green chemistry methods could offer more sustainable routes.

- Further detailed mechanistic studies and exploration of alternative synthetic pathways are warranted for improved scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Formation of methyl 1,4-diamino-1H-pyrazole-3-carboxylate.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Hydrolysis: Formation of 1,4-dinitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of advanced materials with specific properties, such as explosives or dyes

Mechanism of Action

The mechanism of action of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate ester group can also participate in interactions with enzymes or receptors, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The compound’s key differentiator is the combination of nitro and ester groups. Below is a comparative analysis with structurally analogous pyrazole derivatives:

| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate | 1: Nitro, 4: Nitro, 3: Ester | Nitro, methyl carboxylate | ~225 (theoretical) | Energetic materials, intermediates |

| Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | 1: Phenyl, 5: Phenyl, 4: Ester | Phenyl, ethyl carboxylate | 294.33 | Antibacterial, antifungal agents |

| Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | 1: Methyl, 5: Pyridinyl, 3: Ester | Methyl, pyridinyl, methyl carboxylate | 217.22 | Pharmaceutical intermediates |

Key Observations :

- Nitro Groups vs.

- Ester Position : The 3-position ester is conserved in all three compounds, suggesting a common synthetic route (e.g., Claisen condensation or esterification of pyrazole carboxylic acids).

Reactivity and Stability

- Nitro Derivatives: The presence of two nitro groups likely renders this compound more sensitive to thermal or mechanical stimuli than its mono-nitro or non-nitro counterparts. This property aligns with applications in propellants or explosives, though experimental data are sparse .

- Hydrolytic Stability : The methyl ester at the 3-position is less prone to hydrolysis than ethyl esters (e.g., in ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate), enhancing its shelf life in humid environments .

Biological Activity

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDP) is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

MDP is characterized by a pyrazole ring structure with two nitro groups and a carboxylate functional group. Its molecular formula is . The presence of these functional groups enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

MDP primarily acts as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. By binding to the active site of LRRK2, MDP effectively blocks its activity, which can lead to modulation of cellular pathways critical for therapeutic interventions.

Target Enzymes

- Leucine-Rich Repeat Kinase 2 (LRRK2) : Inhibition leads to potential benefits in neurodegenerative disease management.

Antimicrobial Properties

MDP has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with microbial targets, leading to inhibition of growth .

Anti-inflammatory Activity

Research indicates that MDP may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests that MDP could be beneficial in treating inflammatory conditions .

Comparative Analysis with Related Compounds

MDP shares structural similarities with other pyrazole derivatives, which also exhibit significant biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C6H6N4O3 | 0.92 |

| 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | C7H8N4O3 | 0.93 |

| 1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid | C7H8N4O4 | 0.93 |

| 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid | C8H10N4O3 | 0.95 |

These compounds differ primarily in their functional groups and substitution patterns on the pyrazole ring, influencing their chemical reactivity and biological activity. MDP stands out due to its specific combination of nitro groups and carboxylate functionality, enhancing its potential as a pharmaceutical agent compared to its analogs.

Case Studies

Case Study 1: Neurodegenerative Disease Research

A study investigated the effects of MDP on LRRK2 inhibition in cellular models associated with Parkinson's disease. Results indicated that MDP significantly reduced LRRK2 activity, leading to beneficial changes in downstream signaling pathways involved in neuroprotection.

Case Study 2: Antimicrobial Efficacy

In another study, MDP was tested against various bacterial strains using minimum inhibitory concentration (MIC) assays. The compound demonstrated effective antibacterial properties, particularly against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.